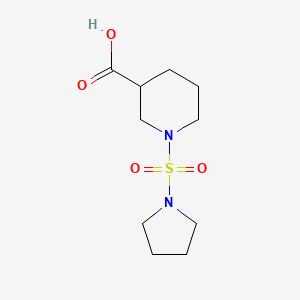![molecular formula C7H7F3N2O3 B1293123 Acide 1-[(2,2,2-trifluoroéthoxy)méthyl]-1H-pyrazole-3-carboxylique CAS No. 1170070-40-2](/img/structure/B1293123.png)
Acide 1-[(2,2,2-trifluoroéthoxy)méthyl]-1H-pyrazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H7F3N2O3. It is characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring, which is further connected to a carboxylic acid group.
Applications De Recherche Scientifique
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
The synthesis of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrazole derivative under controlled conditions. One common method involves the use of trifluoroethanol and pyrazole-3-carboxylic acid in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound also contains a trifluoroethoxy group but differs in its core structure and functional groups.
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate: Another compound with trifluoroethoxy groups, used in different applications. The uniqueness of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups and the resulting chemical properties.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)3-15-4-12-2-1-5(11-12)6(13)14/h1-2H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRRVFBRBZUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)COCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
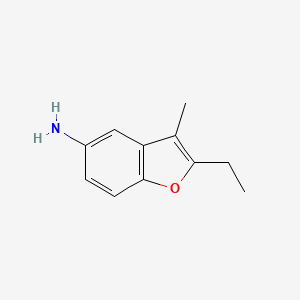
![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
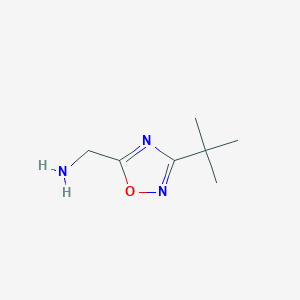
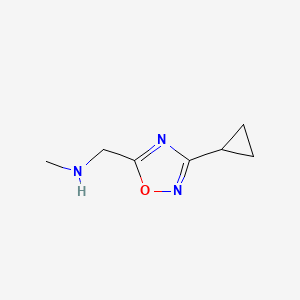
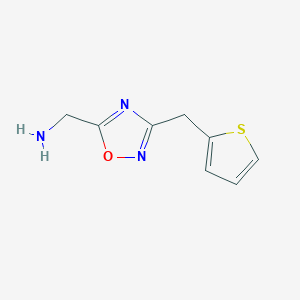

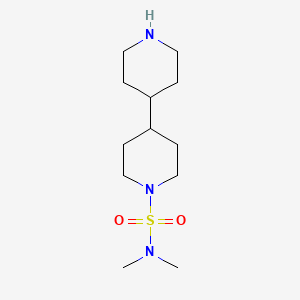
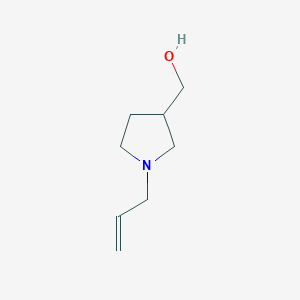
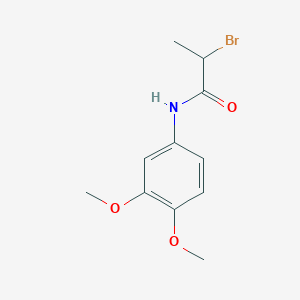
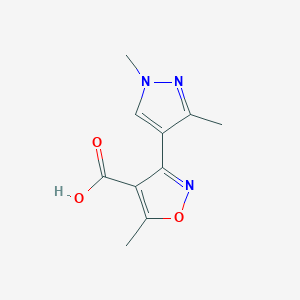
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
